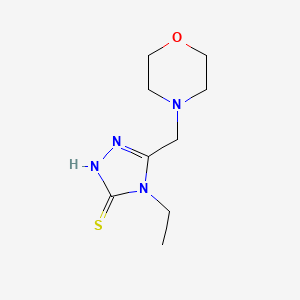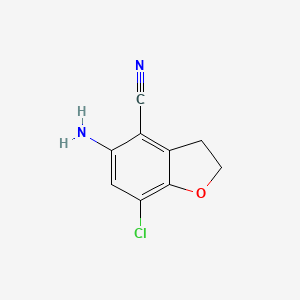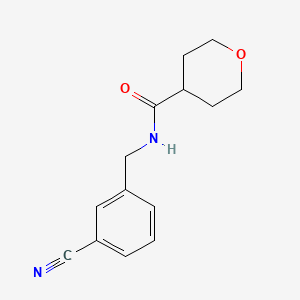
Fmoc-D-Phe(3-F,4-MeO)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its unique structural properties. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination and Methoxylation: The phenyl ring of the protected D-phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups at the 3 and 4 positions, respectively. This can be achieved using reagents like fluorine gas or a fluorinating agent and methanol in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group of the Fmoc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deprotected amino acids or hydrogenated derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Employed in the study of peptide-protein interactions and structure-activity relationships.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in modulating biological pathways and enzyme activities.
Medicine:
- Investigated for its potential use in drug delivery systems and targeted therapies.
- Explored for its role in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for chemical synthesis.
作用機序
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can modulate the activity of enzymes involved in peptide synthesis and degradation.
- The fluoro and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets.
類似化合物との比較
Fmoc-D-Phenylalanine: Lacks the fluoro and methoxy groups, making it less versatile in certain synthetic applications.
Fmoc-L-Phenylalanine(3-Fluoro,4-Methoxy)-OH: The L-isomer of the compound, which may have different biological activities and properties.
Fmoc-D-Tyrosine(3-Fluoro,4-Methoxy)-OH: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness:
- The presence of both fluoro and methoxy groups in Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH provides unique reactivity and binding properties.
- The D-isomer configuration offers distinct stereochemical properties compared to the L-isomer, which can be advantageous in certain biological and chemical applications.
特性
分子式 |
C25H22FNO5 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChIキー |
NLTRDKOYTVYVEW-JOCHJYFZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
正規SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


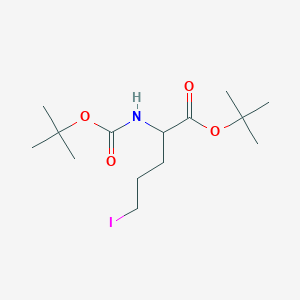
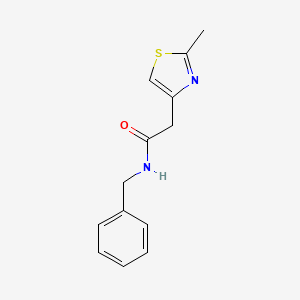
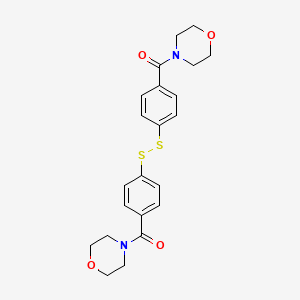
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
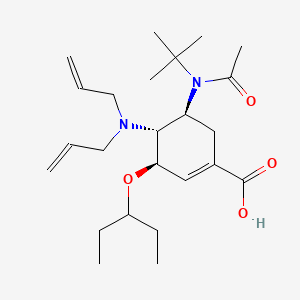
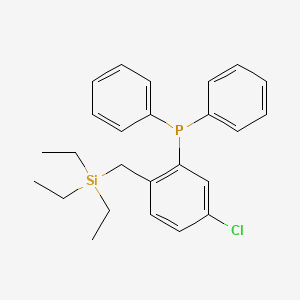
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)

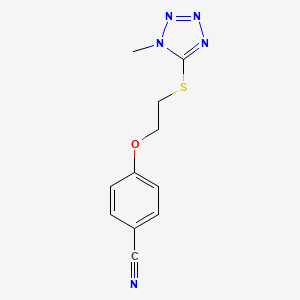

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
